molecular formula C18H16N2O2 B397804 2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide

2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide

Katalognummer: B397804
Molekulargewicht: 292.3g/mol
InChI-Schlüssel: MKVIFDQIIGDNIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide is an organic compound that features a naphthalene ring and a pyridine ring connected through an acetamide linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide typically involves the following steps:

    Formation of the naphthalen-1-yloxy intermediate: This can be achieved by reacting naphthol with an appropriate halogenated acetic acid derivative under basic conditions.

    Coupling with pyridin-4-ylmethylamine: The naphthalen-1-yloxy intermediate is then reacted with pyridin-4-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the naphthalene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(naphthalen-1-yloxy)-N-(pyridin-2-ylmethyl)acetamide
  • 2-(naphthalen-2-yloxy)-N-(pyridin-4-ylmethyl)acetamide
  • 2-(naphthalen-1-yloxy)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

2-(1-naphthyloxy)-N-(4-pyridinylmethyl)acetamide is unique due to the specific positioning of the naphthalene and pyridine rings, which can influence its reactivity and interactions with molecular targets. This unique structure can result in distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C18H16N2O2

Molekulargewicht

292.3g/mol

IUPAC-Name

2-naphthalen-1-yloxy-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C18H16N2O2/c21-18(20-12-14-8-10-19-11-9-14)13-22-17-7-3-5-15-4-1-2-6-16(15)17/h1-11H,12-13H2,(H,20,21)

InChI-Schlüssel

MKVIFDQIIGDNIO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CC=NC=C3

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCC3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.